molecular formula C15H11BrCl2N2O2 B5753599 (1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide

(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide

Cat. No.: B5753599
M. Wt: 402.1 g/mol
InChI Key: HFUFNTNWRZYKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with 3,4-dichloroaniline in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine

In medicine, (1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide has potential applications as a pharmaceutical intermediate. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the bromophenylcarbonyl group.

    3-Bromobenzoic Acid: Contains the bromophenyl group but lacks the dichlorophenyl group.

    N-(3,4-Dichlorophenyl)acetamide: Similar structure but with an acetamide group instead of the ethanimidamide group.

Uniqueness

(1Z)-N’-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide is unique due to the combination of bromine and chlorine atoms in its structure

Properties

IUPAC Name

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O2/c16-11-3-1-2-10(8-11)15(21)22-20-14(19)7-9-4-5-12(17)13(18)6-9/h1-6,8H,7H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFNTNWRZYKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.